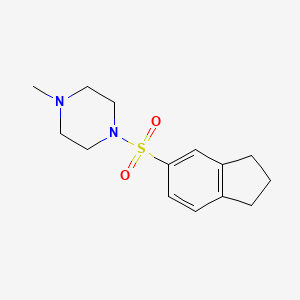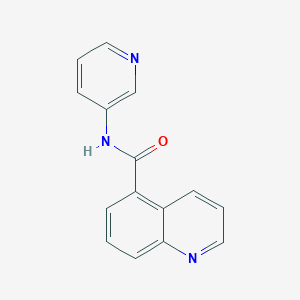![molecular formula C22H27N3O2 B7540091 [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)
[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential applications in various fields of study.
作用机制
The mechanism of action of [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain. It has been shown to have an affinity for several different receptor types, including dopamine, serotonin, and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. It has also been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, one of the main limitations is the complex synthesis process, which can make it difficult and expensive to produce in large quantities.
未来方向
There are several potential future directions for research on [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone. One area of interest is in the development of new drugs for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. Other potential applications include the development of new imaging agents for use in medical imaging and the study of various biochemical pathways in the brain.
In conclusion, this compound is a chemical compound with a unique chemical structure and potential applications in various fields of scientific research. While its mechanism of action is not fully understood, it has been shown to have a variety of biochemical and physiological effects and has potential applications in the development of new drugs and imaging agents. Further research is needed to fully understand the potential of this compound and its future directions.
合成方法
The synthesis of [4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone is a complex process that involves several steps. The starting materials for the synthesis include piperazine, cyclopropylmethanone, and benzyl-2,5-dimethylpyrrole-3-carboxylate. These compounds are then subjected to a series of chemical reactions, including condensation, reduction, and cyclization, to form the final product.
科学研究应用
[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone has been used in a variety of scientific research applications. One of the main areas of interest is in the field of medicinal chemistry, where it has been studied for its potential use in the development of new drugs. Other areas of research include biochemistry, pharmacology, and neuroscience.
属性
IUPAC Name |
[4-(1-benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-14-20(17(2)25(16)15-18-6-4-3-5-7-18)22(27)24-12-10-23(11-13-24)21(26)19-8-9-19/h3-7,14,19H,8-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYUCKOBXNHCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)



![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)
![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)




